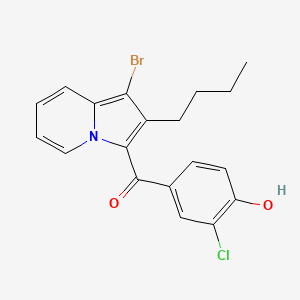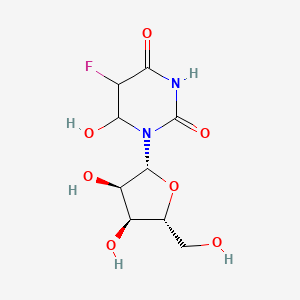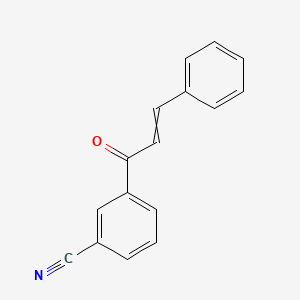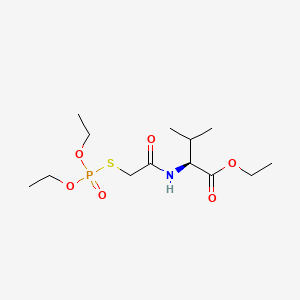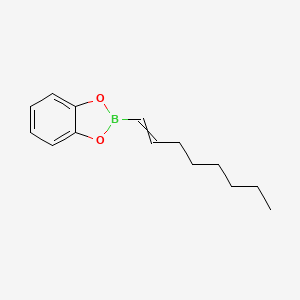
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl-: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a benzodioxaborole ring, which is a fused bicyclic structure containing boron, oxygen, and carbon atoms. The octenyl group attached to the boron atom provides unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- typically involves the reaction of catechol with boronic acid derivatives. The process can be summarized as follows:
Formation of Catecholborane: Catechol reacts with boronic acid to form catecholborane.
Alkylation: The catecholborane is then alkylated with 1-octenyl halide under basic conditions to yield 1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols.
Substitution: The octenyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted benzodioxaboroles.
Scientific Research Applications
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and proteins. This interaction can modulate the activity of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3,2-Benzodioxaborole, 2-(1E)-1-hexenyl-
- 1,3,2-Benzodioxaborole, 2-(1E)-1-pentenyl-
- 1,3,2-Benzodioxaborole, 2-(1E)-1-butenyl-
Uniqueness
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- is unique due to its longer alkyl chain (octenyl group), which imparts distinct chemical properties and reactivity compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
73349-13-0 |
|---|---|
Molecular Formula |
C14H19BO2 |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
2-oct-1-enyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H19BO2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-12H,2-6H2,1H3 |
InChI Key |
WTAGCSJISKIVFF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


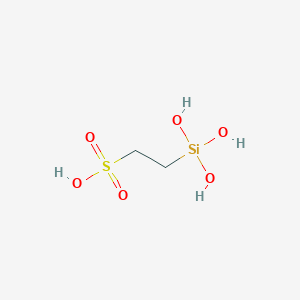

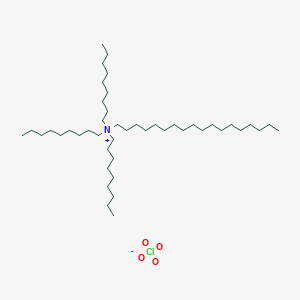
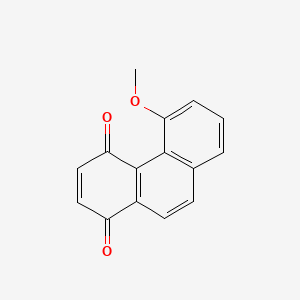

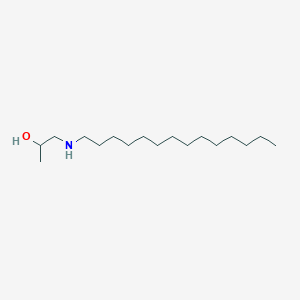
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)

![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
